1-(DIPHENYLPHOSPHOROSO)-4-METHYLBENZENE
Overview
Description
1-(DIPHENYLPHOSPHOROSO)-4-METHYLBENZENE is an organophosphorus compound characterized by the presence of a phosphine oxide group attached to a benzene ring substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(DIPHENYLPHOSPHOROSO)-4-METHYLBENZENE typically involves the reaction of diphenylphosphine oxide with 4-methylbenzene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include diphenylphosphine oxide and 4-methylbenzene, with the reaction often facilitated by a catalyst such as palladium or platinum.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reagents are mixed and heated under specific conditions to optimize yield and purity. The process may also include purification steps such as distillation or crystallization to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(DIPHENYLPHOSPHOROSO)-4-METHYLBENZENE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the phosphine oxide group back to a phosphine group.
Substitution: The benzene ring can undergo electrophilic substitution reactions, where substituents on the ring are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of diphenylphosphine oxide derivatives.
Reduction: Formation of diphenylphosphine.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Scientific Research Applications
1-(DIPHENYLPHOSPHOROSO)-4-METHYLBENZENE has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential role in biological systems, particularly in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 1-(DIPHENYLPHOSPHOROSO)-4-METHYLBENZENE involves its interaction with molecular targets such as enzymes and receptors. The phosphine oxide group can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in redox processes within cells.
Comparison with Similar Compounds
- Triphenylphosphine oxide
- Diphenylphosphine
- Triphenylphosphine
This detailed article provides a comprehensive overview of 1-(DIPHENYLPHOSPHOROSO)-4-METHYLBENZENE, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-diphenylphosphoryl-4-methylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17OP/c1-16-12-14-19(15-13-16)21(20,17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSTTVKGSJLFJAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17OP | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30502229 | |
Record name | (4-Methylphenyl)(oxo)diphenyl-lambda~5~-phosphane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30502229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6840-28-4 | |
Record name | (4-Methylphenyl)(oxo)diphenyl-lambda~5~-phosphane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30502229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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